molecular formula C20H19N3O3 B2685512 N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941895-12-1

N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2685512
CAS RN: 941895-12-1
M. Wt: 349.39
InChI Key: SZCOOWPXPWVMIY-UHFFFAOYSA-N
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Description

“N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a methoxybenzyl group (a benzyl group with a methoxy substituent), a methylquinolinyl group (a quinoline with a methyl substituent), and an oxalamide group (a type of amide). These groups are known to have interesting chemical properties and are often found in biologically active compounds .

Scientific Research Applications

Chemical Characterization and Natural Product Synthesis

Research on compounds structurally related to N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves the chemical investigation of natural products and the synthesis of novel compounds. For example, a study on the Australian rainforest plant Doryphora sassafras led to the isolation of a new natural product closely related in structure, highlighting the potential for discovering new biologically active compounds from natural sources (Carroll et al., 2001).

Metal Complex Synthesis and Applications

Compounds with quinoline and methoxybenzyl groups have been used to synthesize mono- and dinuclear Ni(II) complexes, demonstrating applications in spectroscopy, electrochemical studies, and as antimicrobial agents. These complexes showcase the versatility of similar compounds in forming structures with potential applications ranging from material science to biomedicine (Chai et al., 2017).

Catalysis and Organic Synthesis

Research on the catalytic properties of related compounds, such as the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, underscores the utility of these molecules in facilitating selective and efficient synthesis processes. This type of research illustrates the compound's role in developing new synthetic methodologies (Rakshit et al., 2011).

Corrosion Inhibition

Studies on 8-hydroxyquinoline derivatives, which share a quinoline moiety with the compound , reveal their potential as corrosion inhibitors for mild steel. This application is crucial for protecting industrial materials, highlighting the compound's relevance in materials science (Rbaa et al., 2019).

Antimicrobial and Antitumor Activities

Compounds related to N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide have been investigated for their biological activities, including antimicrobial and antitumor effects. For instance, oxidovanadium(IV) complexes with ligands derived from quinoline showed promising antimicrobial activity and DNA binding capability, indicating potential therapeutic applications (Prasad et al., 2011).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-11-17(15-8-4-5-9-16(15)22-13)23-20(25)19(24)21-12-14-7-3-6-10-18(14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCOOWPXPWVMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

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